molecular formula C4H6Cl2N2S B2611275 (2-Chlorothiazol-4-yl)methanamine hydrochloride CAS No. 1350362-35-4

(2-Chlorothiazol-4-yl)methanamine hydrochloride

Cat. No.: B2611275
CAS No.: 1350362-35-4
M. Wt: 185.07
InChI Key: AYXNYLIHRNSIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chlorothiazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H6Cl2N2S and a molecular weight of 185.08 g/mol . It is an amine derivative of thiazole, characterized by the presence of a chlorine atom at the second position of the thiazole ring and a methanamine group at the fourth position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorothiazol-4-yl)methanamine hydrochloride typically involves the chlorination of thiazole derivatives followed by amination. One common method includes the reaction of 2-chlorothiazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product . The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through crystallization or other separation techniques to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorothiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and thiazolidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Chlorothiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorothiazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications, where other similar compounds may not be as effective .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S.ClH/c5-4-7-3(1-6)2-8-4;/h2H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXNYLIHRNSIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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